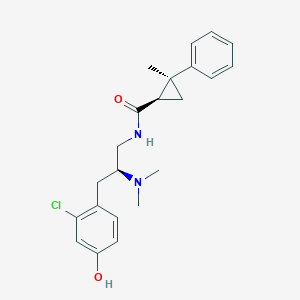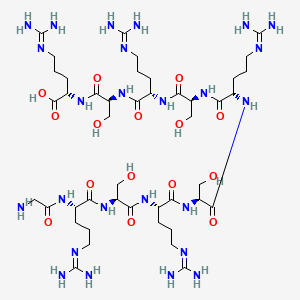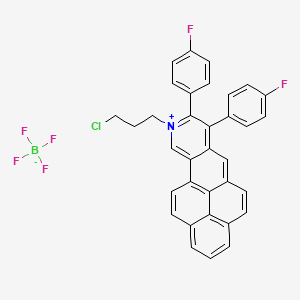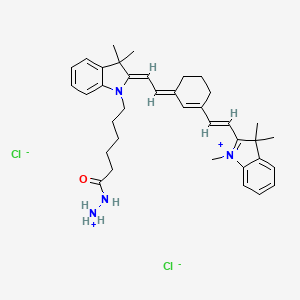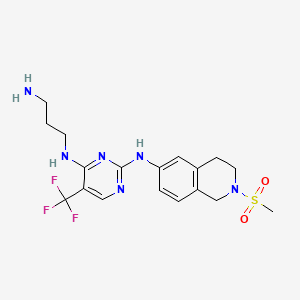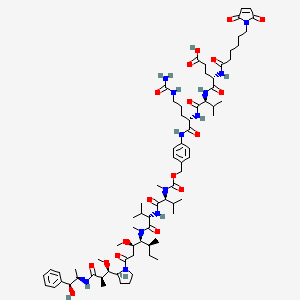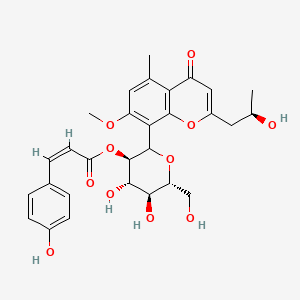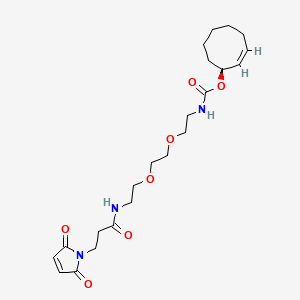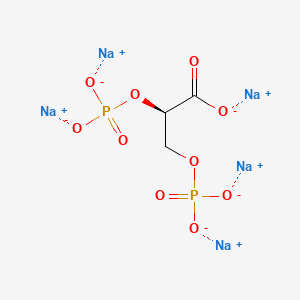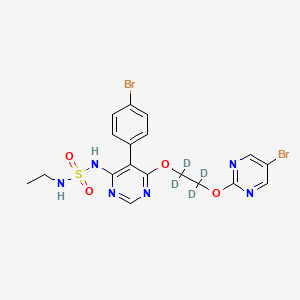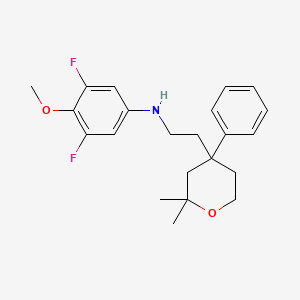
Icmt-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-11 is a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and molecular imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the use of isatin sulfonamide as a starting material, followed by various steps to introduce fluorine atoms and other functional groups .
Industrial Production Methods
While specific industrial production methods for Icmt-IN-11 are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The synthesis involves precise reaction conditions, including temperature control, solvent selection, and purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Icmt-IN-11 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents like dimethyl sulfoxide (DMSO) and methanol. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups.
Scientific Research Applications
Icmt-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the post-translational modification of proteins and the role of ICMT in cellular processes.
Biology: Employed in research on cell signaling pathways, particularly those involving small GTPases and other prenylated proteins.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting cancers driven by mutations in the Ras protein.
Industry: Utilized in the development of diagnostic tools and imaging agents for detecting apoptosis and other cellular processes .
Mechanism of Action
Icmt-IN-11 exerts its effects by inhibiting the activity of isoprenylcysteine carboxylmethyltransferase. This enzyme is responsible for the carboxylmethylation of prenylated proteins, a modification essential for their proper localization and function. By inhibiting ICMT, this compound disrupts the function of these proteins, leading to alterations in cell signaling pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cysmethynil: Another ICMT inhibitor that has been studied for its potential in cancer therapy. .
Compound R1-11: A novel ICMT inhibitor with improved solubility compared to cysmethynil, making it a more promising candidate for therapeutic applications.
Uniqueness of Icmt-IN-11
This compound stands out due to its high potency and specificity for ICMT, as well as its favorable pharmacokinetic properties. These characteristics make it a valuable tool in both basic research and potential therapeutic applications .
Properties
Molecular Formula |
C22H27F2NO2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3,5-difluoro-4-methoxyaniline |
InChI |
InChI=1S/C22H27F2NO2/c1-21(2)15-22(10-12-27-21,16-7-5-4-6-8-16)9-11-25-17-13-18(23)20(26-3)19(24)14-17/h4-8,13-14,25H,9-12,15H2,1-3H3 |
InChI Key |
MLSLMDSHOYGVCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC(=C(C(=C2)F)OC)F)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


